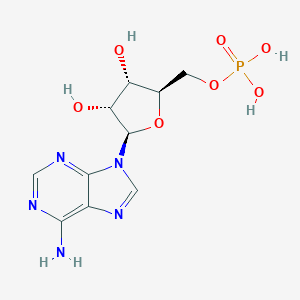

Adenosine Monophosphate

Description

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDMBCSSLTHHNCD-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24937-83-5 | |

| Record name | Poly(A) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24937-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5022560 | |

| Record name | Adenosine 5'-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Adenosine monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000045 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

ALMOST INSOL IN COLD H2O /YEAST ADENYLIC ACID MONO-HCL/, READILY SOL IN BOILING WATER, SOL IN 10% HCL, INSOL IN ALCOHOL, 10 mg/mL at 20 °C | |

| Record name | Adenosine phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00131 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ADENOSINE 5'-PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3281 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Adenosine monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000045 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

CRYSTALS FROM WATER + ACETONE, POWDER, NEEDLES FROM WATER & DIL ALC | |

CAS No. |

61-19-8 | |

| Record name | Adenosine monophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adenosine phosphate [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenosine phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00131 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adenosine 5'-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adenosine phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.455 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADENOSINE PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/415SHH325A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ADENOSINE 5'-PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3281 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Adenosine monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000045 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

196-200 °C, 195 °C | |

| Record name | Adenosine phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00131 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ADENOSINE 5'-PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3281 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Adenosine monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000045 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Central Role of Adenosine Monophosphate in Cellular Energy Homeostasis: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: AMP as the Sentinel of Cellular Energy

Cellular life is a continuous balancing act between energy consumption and production, a process known as energy homeostasis. At the heart of this regulatory network lies adenosine monophosphate (AMP), a sensitive indicator of the cell's metabolic state. While adenosine triphosphate (ATP) serves as the primary energy currency, its hydrolysis to adenosine diphosphate (ADP) and subsequently to AMP provides a dynamic signaling cascade. A rise in the intracellular AMP:ATP ratio is a critical alarm signal, indicating dwindling energy reserves and triggering a robust, multifaceted response to restore metabolic balance. This guide provides a detailed technical overview of AMP's function, focusing on its pivotal role in activating the master energy sensor, AMP-activated protein kinase (AMPK), and outlines key experimental methodologies for its study.

The AMPK Signaling Pathway: AMP's Primary Effector

The primary mechanism by which AMP governs cellular energy is through the activation of AMP-activated protein kinase (AMPK), a highly conserved serine/threonine kinase that functions as a master regulator of metabolism.[1] AMPK is a heterotrimeric complex composed of a catalytic α subunit and two regulatory β and γ subunits.[2] The activation of AMPK is a multi-step process intricately linked to the cellular levels of AMP and ADP.

Mechanisms of AMPK Activation by AMP

AMP activates the AMPK complex through a sophisticated, threefold mechanism:

-

Allosteric Activation: The binding of AMP to the γ-subunit of AMPK induces a conformational change that directly activates the kinase complex.[3] This allows for a rapid response to falling energy levels. This allosteric activation can be potent, with AMP causing a greater than 10-fold increase in activity even at concentrations significantly lower than ATP.[4]

-

Promotion of Phosphorylation: The binding of AMP makes the AMPK complex a more attractive substrate for its primary upstream kinase, Liver Kinase B1 (LKB1).[3] LKB1 phosphorylates a critical threonine residue (Thr172) within the activation loop of the AMPK α-subunit, leading to a substantial increase in its catalytic activity.

-

Inhibition of Dephosphorylation: Once activated, the binding of AMP and ADP protects the phosphorylated Thr172 from being dephosphorylated by protein phosphatases, thereby prolonging the active state of AMPK.[3] AMP is reported to be approximately 10-fold more potent than ADP in this protective role.[4]

In addition to the canonical LKB1 pathway, AMPK can also be activated by the calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2) in response to increases in intracellular calcium, a process that can occur independently of changes in the AMP:ATP ratio.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. Promega ADP-Glo Kinase Assay + AMPK (A1/B1/G2) Kinase Enzyme System 1 Ea. | Buy Online | Promega | Fisher Scientific [fishersci.com]

- 3. Activation of AMPK alpha- and gamma-isoform complexes in the intact ischemic rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PERCHLORIC ACID EXTRACTION AS A HISTOCHEMICAL TECHNIQUE | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

The Core Interaction of AMP with AMP-Activated Protein Kinase (AMPK): A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis, making it a prime therapeutic target for metabolic diseases, including type 2 diabetes and obesity, as well as cancer.[1][2] Its activity is exquisitely sensitive to the cellular energy state, primarily signaled by the relative concentrations of adenosine monophosphate (AMP), diphosphate (ADP), and triphosphate (ATP). This technical guide provides an in-depth examination of the core interaction between AMP and AMPK, detailing the structural basis of this interaction, the multifaceted mechanism of activation, and the quantitative parameters that govern it. Furthermore, it supplies detailed protocols for key experimental assays and visualizes complex pathways and workflows to support advanced research and development in this field.

The AMPK Heterotrimer: A Cellular Energy Sensor

AMPK exists as a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[3][4] Mammals express multiple isoforms of each subunit (α1, α2; β1, β2; γ1, γ2, γ3), allowing for the formation of 12 distinct complexes with varying tissue distribution and regulatory properties.[5]

-

The α-Subunit: Contains the serine/threonine kinase domain (KD) responsible for phosphorylating downstream targets. It also features an autoinhibitory domain (AID) that maintains the kinase in an inactive state under basal conditions.[6]

-

The β-Subunit: Acts as a scaffold, holding the complex together. It contains a crucial carbohydrate-binding module (CBM) that senses glycogen levels.

-

The γ-Subunit: Functions as the primary nucleotide-sensing domain of the complex.[6] It contains four Cystathionine-β-Synthase (CBS) repeats, which pair up to form two structural units known as Bateman domains.[1] These domains create three functional nucleotide-binding sites (Site 1, Site 3, and Site 4) that competitively bind AMP, ADP, and ATP.[1][7]

The Three-Pronged Mechanism of AMPK Activation by AMP

The activation of AMPK by an elevated AMP:ATP ratio is a sophisticated, multi-layered process designed for robust and sensitive energy sensing. Binding of AMP to the γ-subunit triggers a conformational change that activates the kinase through three distinct, synergistic mechanisms.[5][8]

-

Direct Allosteric Activation: AMP binding to the γ-subunit induces a conformational change throughout the complex, which relieves the autoinhibition of the α-subunit's kinase domain. This results in a modest, direct increase in kinase activity (typically 2- to 10-fold).[9][10]

-

Promotion of Activating Phosphorylation: Full activation of AMPK requires phosphorylation of a critical threonine residue (Thr172) within the activation loop of the α-subunit.[3] The primary upstream kinase responsible for this under energy stress is Liver Kinase B1 (LKB1).[4][11] The AMP-induced conformational change makes AMPK a more favorable substrate for LKB1, thereby promoting its phosphorylation and activation.[3]

-

Inhibition of Dephosphorylation: The active, phosphorylated state of AMPK is counter-regulated by protein phosphatases, such as Protein Phosphatase 2C (PP2C).[8][12] The binding of AMP shields the phosphorylated Thr172, making it less accessible to these phosphatases and thus protecting the kinase from deactivation.[8][12]

It is noteworthy that while ADP does not cause significant allosteric activation, it can mimic AMP's effects in promoting phosphorylation and, crucially, inhibiting dephosphorylation, suggesting it also plays a key role in AMPK regulation under physiological conditions.[9][13]

dot digraph "AMPK_Activation_Pathway" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.4, ranksep=0.8, bgcolor="#FFFFFF", fontname="Arial", size="10,5!"]; node [style=filled, shape=rect, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Define Nodes subgraph "cluster_inputs" { label="Cellular Energy State"; bgcolor="#F1F3F4"; style="rounded"; "High_ATP" [label="High ATP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "High_AMP" [label="High AMP / ADP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_ampk" { label="AMPK Complex"; bgcolor="#F1F3F4"; style="rounded"; "AMPK_Inactive" [label="AMPK (Inactive)\nα-β-γ Trimer\n(Thr172-OH)", fillcolor="#FFFFFF", fontcolor="#202124", shape=octagon]; "AMPK_Active" [label="AMPK (Active)\nα-β-γ Trimer\n(Thr172-P)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=octagon]; }

subgraph "cluster_regulators" { label="Upstream Regulators"; bgcolor="#F1F3F4"; style="rounded"; "LKB1" [label="LKB1\n(Upstream Kinase)", fillcolor="#FBBC05", fontcolor="#202124"]; "PP2C" [label="PP2C\n(Phosphatase)", fillcolor="#FBBC05", fontcolor="#202124"]; }

"Downstream_Targets" [label="Downstream Targets\n(e.g., ACC, ULK1)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];

// Define Edges "High_ATP" -> "AMPK_Inactive" [label="Maintains Inactive State\n(Competes with AMP)", arrowhead=tee]; "High_AMP" -> "AMPK_Inactive" [label="Binds to γ-subunit", color="#EA4335"];

"AMPK_Inactive" -> "AMPK_Active" [label="Phosphorylation", color="#34A853"]; "AMPK_Active" -> "AMPK_Inactive" [label="Dephosphorylation", color="#EA4335"];

"LKB1" -> "AMPK_Inactive" [label="Phosphorylates Thr172", dir=forward, arrowhead=normal, style=dashed, color="#202124"]; "PP2C" -> "AMPK_Active" [label="Dephosphorylates Thr172", dir=forward, arrowhead=tee, style=dashed, color="#202124"];

"High_AMP" -> "LKB1" [label="Promotes\nSubstrate Recognition", style=dashed, arrowhead=odot, color="#EA4335", constraint=false]; "High_AMP" -> "PP2C" [label="Inhibits\nDephosphorylation", style=dashed, arrowhead=tee, color="#EA4335", constraint=false];

"AMPK_Active" -> "Downstream_Targets" [label="Phosphorylates", color="#34A853"]; } caption: Canonical AMPK signaling pathway.

Quantitative Analysis of Nucleotide Interaction

The regulation of AMPK is highly dependent on the relative affinities of AMP, ADP, and ATP for the γ-subunit binding sites and the subsequent functional consequences. These parameters are critical for developing quantitative models of metabolic control and for designing targeted therapeutics. The tables below summarize key quantitative data from the literature.

Table 1: Allosteric Activation and Inhibition Parameters for AMPK

| Ligand | Isoform Complex | EC₅₀ (Activation) | Max Fold Activation | IC₅₀ (Inhibition) | ATP Concentration | Reference(s) |

| AMP | γ1-containing | ~15 µM | ~10-fold | 0.66 mM | 200 µM | [9] |

| AMP | γ1-containing | ~120 µM | ~10-fold | 22 mM | 5 mM | [9] |

| AMP | γ2-containing | ~16 µM | ~10-fold | 0.34 mM | 200 µM | [9] |

| AMP | γ2-containing | ~160 µM | ~10-fold | 29 mM | 5 mM | [9] |

| AMP | γ3-containing | - | Barely activated | - | 5 mM | [9] |

| ADP | γ1/γ2-containing | No allosteric activation reported | - | >200 µM | 200 µM | [5] |

| ADP | Rat Liver | ~220 µM | Modest | 4 mM | 5 mM | [5] |

Note: EC₅₀ and IC₅₀ values are highly dependent on the competing ATP concentration, as ATP competes with AMP/ADP at both the regulatory γ-subunit sites and the catalytic α-subunit site.

Table 2: Nucleotide Binding Affinities (Kd) to AMPK

| Ligand | Method | Kd | Comments | Reference(s) |

| AMP | Fluorescence | ~16.9 µM (High affinity site) | Competition assays suggest CBS3 is the high-affinity exchangeable site. | [14] |

| AMP | Fluorescence | ~160 µM (Low affinity site) | [14] | |

| ATP | Fluorescence | ~78 µM (Low affinity site) | [14] | |

| Mg²⁺-ATP | Fluorescence | ~153 µM (High affinity site) | Affinity for ATP is significantly lower in the presence of Mg²⁺. | [7][14] |

| ADP | Not specified | Similar affinity to AMP at site 3 | ADP concentrations in vivo are much higher than AMP, suggesting it can effectively compete. | [13] |

Key Experimental Methodologies

Studying the AMP-AMPK interaction requires robust and quantitative assays. Below are detailed protocols for two fundamental experiments: a non-radioactive kinase activity assay and isothermal titration calorimetry for direct binding analysis.

Protocol: Non-Radioactive In Vitro AMPK Kinase Assay (ELISA-based)

This protocol describes an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the phosphorylation of a synthetic substrate peptide (e.g., SAMS peptide) by AMPK.[15]

Materials:

-

Recombinant active AMPK (α1β1γ1 or other desired isoform)

-

SAMS Peptide (HMRSAMSGLHLVKRR)

-

AMP, ADP, ATP solutions (pH 7.4)

-

Kinase Reaction Buffer (5x): 200mM Tris-HCl (pH 7.4), 100mM MgCl₂, 0.5mg/ml BSA, 0.25mM DTT

-

Stop Solution: 50 mM EDTA

-

High-binding 96-well microplate (e.g., maleic anhydride activated)

-

Primary Antibody: Phospho-AMPK substrate rabbit pAb

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG

-

Wash Buffer (TBST): Tris-Buffered Saline with 0.1% Tween-20

-

Blocking Buffer: 5% BSA in TBST

-

TMB Substrate Solution

-

Stop Solution for TMB (e.g., 1M H₂SO₄)

-

Plate reader (450 nm absorbance)

Procedure:

-

Kinase Reaction Setup:

-

Prepare a master mix of 1x Kinase Reaction Buffer containing the SAMS peptide substrate (final concentration ~100-200 µM) and the desired concentration of AMP (or test compound).

-

In a PCR tube or 96-well plate, add 5 µL of diluted AMPK enzyme (e.g., final concentration 10-50 ng/reaction).

-

Initiate the reaction by adding 5 µL of ATP solution (final concentration ~200-500 µM). The final reaction volume is typically 20 µL.[15]

-

Incubate at 30°C for 20-40 minutes.

-

-

Reaction Termination:

-

Stop the reaction by adding 20 µL of 50 mM EDTA.[16]

-

-

Plate Coating:

-

Add 50 µL of the stopped reaction mixture to each well of a high-binding microplate.

-

Incubate for 2 hours at room temperature or overnight at 4°C to allow the phosphorylated peptide to bind.

-

-

ELISA Protocol:

-

Wash the plate 3 times with 200 µL/well of TBST.

-

Add 150 µL/well of Blocking Buffer and incubate for 1 hour at room temperature.

-

Wash the plate 3 times with TBST.

-

Add 100 µL/well of diluted primary antibody in Blocking Buffer. Incubate for 1-2 hours at room temperature.

-

Wash the plate 3 times with TBST.

-

Add 100 µL/well of diluted HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

-

Wash the plate 5 times with TBST.

-

Add 100 µL/well of TMB Substrate Solution and incubate in the dark for 10-20 minutes.

-

Stop the color development by adding 100 µL of TMB Stop Solution.

-

-

Data Acquisition:

-

Read the absorbance at 450 nm using a microplate reader. The signal is proportional to the amount of phosphorylated substrate and thus to AMPK activity.

-

Protocol: Isothermal Titration Calorimetry (ITC) for AMP-AMPK Binding

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[17][18]

Materials:

-

Purified, high-concentration AMPK protein, extensively dialyzed against the final ITC buffer.

-

High-purity AMP, precisely weighed and dissolved in the final dialysis buffer.

-

ITC instrument (e.g., MicroCal).

-

ITC Buffer: A buffer with a low ionization enthalpy is recommended (e.g., 50 mM Sodium Phosphate, 100 mM NaCl, pH 7.0).[19]

Procedure:

-

Sample Preparation:

-

Prepare AMPK in the ITC cell at a concentration of 5-50 µM. The optimal concentration is guided by the "c-value" (c = n[Protein]/Kd), which should ideally be between 10 and 100 for accurate Kd determination.[20][21]

-

Prepare the AMP ligand in the ITC syringe at a concentration 10-15 times higher than the protein concentration in the cell (e.g., 100-750 µM).[20]

-

Crucial: Ensure both protein and ligand are in identical, degassed buffer to minimize heats of dilution.[19]

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Set the stirring speed (e.g., 750 rpm).

-

Set the injection parameters: typically 19-20 injections of ~2 µL each, with a 150-180 second spacing between injections to allow the signal to return to baseline.

-

-

Titration:

-

Load the protein solution into the sample cell and the ligand solution into the syringe.

-

Perform a control titration by injecting the ligand into buffer alone to determine the heat of dilution, which will be subtracted from the experimental data.

-

Run the main experiment, injecting the AMP solution into the AMPK protein solution.

-

-

Data Analysis:

-

Integrate the area of each injection peak to determine the heat change per injection.

-

Plot the heat change (kcal/mol) against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) using the instrument's software. This will yield the thermodynamic parameters: Kd (and its inverse, the association constant Ka), n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.[17]

-

Application in Drug Discovery

A thorough understanding of the AMP-AMPK interaction is fundamental for the rational design and screening of novel therapeutic agents. Direct AMPK activators are sought for treating metabolic diseases, while inhibitors may have applications in other contexts.[22]

dot digraph "Drug_Screening_Workflow" { graph [splines=ortho, nodesep=0.5, ranksep=0.6, bgcolor="#FFFFFF", fontname="Arial", size="10,5!"]; node [style=filled, shape=rect, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Define Nodes "Start" [label="Compound Library", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Primary_Screen" [label="Primary Screen:\nHigh-Throughput Kinase Assay\n(e.g., ADP-Glo, Transcreener)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; "Hit_Identification" [label="Hit Identification\n(Compounds showing AMPK activation)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; "Dose_Response" [label="Dose-Response Analysis:\nDetermine EC₅₀", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; "Confirmed_Hits" [label="Confirmed Hits", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; "Secondary_Assay" [label="Secondary Assay:\nCell-Based p-ACC/p-AMPK Western Blot\nor In-Cell ELISA", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; "Cell_Active_Hits" [label="Cell-Active Hits", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; "Biophysical_Validation" [label="Biophysical Validation:\nDirect Binding (e.g., ITC, SPR)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; "Validated_Lead" [label="Validated Lead Compound", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Define Edges "Start" -> "Primary_Screen"; "Primary_Screen" -> "Hit_Identification"; "Hit_Identification" -> "Dose_Response"; "Dose_Response" -> "Confirmed_Hits"; "Confirmed_Hits" -> "Secondary_Assay"; "Secondary_Assay" -> "Cell_Active_Hits"; "Cell_Active_Hits" -> "Biophysical_Validation"; "Biophysical_Validation" -> "Validated_Lead"; } caption: A typical workflow for screening AMPK activators.

Conclusion

The interaction between AMP and AMPK is a cornerstone of metabolic regulation. It is characterized by a sophisticated, multi-layered activation mechanism involving allostery and modulation of phosphorylation status, which is quantitatively defined by the competitive binding of adenine nucleotides. The experimental protocols and quantitative data presented herein provide a framework for researchers to further probe this critical interaction, facilitating the discovery of novel therapeutics that target the central hub of cellular energy sensing.

References

- 1. Deconvoluting AMP-activated protein kinase (AMPK) adenine nucleotide binding and sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. AMPK Signaling | Cell Signaling Technology [cellsignal.com]

- 4. The LKB1-AMPK pathway: metabolism and growth control in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AMP-activated protein kinase can be allosterically activated by ADP but AMP remains the key activating ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AMPK: an energy-sensing pathway with multiple inputs and outputs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. diamond.ac.uk [diamond.ac.uk]

- 8. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differential regulation by AMP and ADP of AMPK complexes containing different γ subunit isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. assaygenie.com [assaygenie.com]

- 11. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. investigating-the-mechanism-for-amp-activation-of-the-amp-activated-protein-kinase-cascade - Ask this paper | Bohrium [bohrium.com]

- 13. ADP is the dominant controller of AMP-activated protein kinase activity dynamics in skeletal muscle during exercise - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. biorxiv.org [biorxiv.org]

- 16. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 17. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 20. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

- 21. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 22. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]

Adenosine Monophosphate: A Comparative Analysis of its Function in Prokaryotic and Eukaryotic Cells

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine monophosphate (AMP) is a fundamental nucleotide that plays a critical and highly conserved role in cellular metabolism and signaling. While its core functions as an energy sensor and a building block for nucleic acids are universal, the specific mechanisms and pathways through which AMP exerts its influence differ significantly between prokaryotic and eukaryotic cells. This in-depth technical guide provides a comparative analysis of the function of AMP in these two domains of life. We will explore the key signaling pathways, regulatory mechanisms, and metabolic implications of AMP, with a focus on the AMP-activated protein kinase (AMPK) pathway in eukaryotes and the cyclic AMP (cAMP) receptor protein (CRP) regulon in prokaryotes. This guide also includes detailed experimental protocols for key assays and quantitative data to facilitate further research and drug development efforts targeting these essential pathways.

Introduction

Adenosine monophosphate is a central molecule in the bioenergetic economy of all living cells.[1] It is composed of the purine base adenine, the five-carbon sugar ribose, and a single phosphate group. AMP is interconvertible with adenosine diphosphate (ADP) and adenosine triphosphate (ATP), the primary energy currency of the cell.[1] The relative concentrations of these adenine nucleotides serve as a critical indicator of the cell's energy status. A high AMP:ATP ratio signals a state of energy depletion, triggering a cascade of metabolic adjustments to restore energy homeostasis.

Beyond its role in energy metabolism, AMP is the precursor to the second messenger cyclic AMP (cAMP), a key signaling molecule in both prokaryotes and eukaryotes.[2] This guide will delve into the distinct roles of AMP and its derivative cAMP, highlighting the evolutionary divergence of their signaling pathways and regulatory networks.

The Role of AMP in Eukaryotic Cells: The AMPK Signaling Pathway

In eukaryotic cells, the primary sensor of cellular energy status is the AMP-activated protein kinase (AMPK).[3][4] AMPK is a heterotrimeric serine/threonine kinase composed of a catalytic α subunit and regulatory β and γ subunits.[4]

Activation of AMPK

Under conditions of metabolic stress that lead to a decrease in ATP and a concomitant increase in AMP and ADP, AMP binds to the γ subunit of AMPK.[1][4] This binding induces a conformational change that allosterically activates the kinase and, crucially, promotes the phosphorylation of a critical threonine residue (Thr172) on the α subunit by upstream kinases.[5][6] The primary upstream kinases responsible for AMPK activation are liver kinase B1 (LKB1) and calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ).[3][5] Furthermore, AMP binding inhibits the dephosphorylation of Thr172 by protein phosphatases, thus sustaining the active state of AMPK.[5]

Downstream Effects of AMPK Activation

Once activated, AMPK orchestrates a global response to restore cellular energy balance by phosphorylating a multitude of downstream targets.[3][7] These actions can be broadly categorized as the stimulation of catabolic pathways that generate ATP and the inhibition of anabolic pathways that consume ATP.

Key downstream effects of AMPK activation include:

-

Increased Glucose Uptake and Glycolysis: AMPK promotes the translocation of glucose transporters (e.g., GLUT4) to the plasma membrane, enhancing glucose uptake.[8] It also activates phosphofructokinase 2, a key regulatory enzyme in glycolysis.

-

Enhanced Fatty Acid Oxidation: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[7] This leads to a decrease in malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), allowing for increased fatty acid transport into the mitochondria for oxidation.

-

Inhibition of Anabolic Processes: AMPK activation suppresses energy-intensive processes such as the synthesis of proteins, cholesterol, and triglycerides.[4][8] A major target for this inhibition is the mammalian target of rapamycin complex 1 (mTORC1) pathway.[4]

-

Autophagy Induction: By inhibiting mTORC1 and phosphorylating other autophagy-related proteins, AMPK can induce autophagy, a cellular recycling process that generates nutrients and energy during periods of starvation.[4]

Caption: The AMPK signaling pathway in eukaryotic cells.

The Role of AMP in Prokaryotic Cells: The cAMP-CRP Regulon

In prokaryotes, the primary signaling role of AMP is manifested through its conversion to cyclic AMP (cAMP) by the enzyme adenylyl cyclase.[2] cAMP acts as a second messenger, and its levels are tightly regulated, primarily in response to the availability of carbon sources.[9]

Regulation of cAMP Levels

The intracellular concentration of cAMP in bacteria like Escherichia coli is inversely proportional to the availability of glucose.[2] When glucose is abundant, its transport into the cell inhibits the activity of adenylyl cyclase, leading to low levels of cAMP.[2] Conversely, when glucose is scarce, adenylyl cyclase is active, and cAMP levels rise.

The cAMP Receptor Protein (CRP)

The effects of cAMP in prokaryotes are mediated by the cAMP receptor protein (CRP), also known as the catabolite gene activator protein (CAP).[9][10] CRP is a homodimeric transcriptional regulator that, upon binding to cAMP, undergoes a conformational change that increases its affinity for specific DNA sequences.[10]

Transcriptional Regulation by the cAMP-CRP Complex

The cAMP-CRP complex binds to specific DNA sites, typically located upstream of the promoters of genes involved in the catabolism of alternative carbon sources (e.g., lactose, arabinose, galactose).[5][11][12][13][14] Binding of the cAMP-CRP complex can either activate or inhibit transcription, depending on its position relative to the promoter.[9]

-

Transcriptional Activation: In most cases, the cAMP-CRP complex acts as a transcriptional activator.[10] By binding to its target DNA sequence, it can recruit RNA polymerase to the promoter, thereby enhancing the initiation of transcription.[10] This allows the bacterium to utilize alternative energy sources when glucose is not available.

-

Transcriptional Repression: In some instances, the binding of the cAMP-CRP complex can sterically hinder the binding of RNA polymerase to the promoter, leading to transcriptional repression.

The global regulatory network controlled by cAMP-CRP is a prime example of how prokaryotes adapt their metabolism to changing environmental conditions.

Caption: The cAMP-CRP signaling pathway in prokaryotic cells.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to AMP and cAMP signaling in prokaryotic and eukaryotic cells.

Table 1: Typical Intracellular Concentrations of AMP and cAMP

| Cell Type | Condition | Intracellular AMP (µM) | Intracellular cAMP (µM) |

| E. coli | High Glucose | Low | ~0.1 |

| E. coli | Low Glucose | High | >10 |

| Mammalian Cell | High Energy (High ATP) | Low | ~1 |

| Mammalian Cell | Low Energy (Low ATP) | High | Variable |

Table 2: Kinetic Parameters of Key Enzymes

| Enzyme | Organism/Cell Type | Substrate | Km |

| Adenylyl Cyclase (Class I) | E. coli | ATP | ~100 µM |

| Adenylyl Cyclase (soluble) | Mammalian | ATP | ~1 mM[15] |

| Adenylyl Cyclase (membrane-bound) | Mammalian | ATP | ~100 µM[15] |

| Phosphodiesterase 4 (PDE4) | HEK293 Cells | cAMP | 1.2–5.2 µM |

| Phosphodiesterase 3/10 (PDE3/10) | HEK293 Cells | cAMP | 0.05–0.38 µM |

Table 3: Binding Affinities in Signaling Pathways

| Interacting Molecules | Organism/Cell Type | Dissociation Constant (Kd) |

| cAMP and CRP | E. coli | ~27 µM[16] |

| cAMP-CRP and lac promoter | E. coli | High Affinity |

| cAMP-CRP and gal promoter | E. coli | Moderate Affinity |

| cAMP-CRP and ara promoter | E. coli | Varies with operator sites |

| AMP and AMPK (γ subunit) | Mammalian | Low µM range |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of AMP and cAMP function.

Measurement of Intracellular AMP/cAMP Levels by HPLC-MS/MS

Objective: To accurately quantify the intracellular concentrations of adenosine monophosphate and cyclic adenosine monophosphate.

Workflow:

Caption: Workflow for HPLC-MS/MS analysis of intracellular nucleotides.

Protocol:

-

Cell Culture and Quenching: Culture prokaryotic or eukaryotic cells under desired experimental conditions. To halt metabolic activity rapidly, quench the cells by adding a cold solvent (e.g., 60% methanol at -40°C).

-

Metabolite Extraction: Lyse the cells and extract metabolites using a suitable extraction solvent (e.g., a mixture of methanol, acetonitrile, and water).[8][9][17][18][19]

-

Centrifugation: Centrifuge the cell lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

-

Supernatant Collection: Carefully collect the supernatant containing the metabolites.

-

HPLC Separation: Inject the supernatant into a high-performance liquid chromatography (HPLC) system. For polar molecules like AMP and cAMP, hydrophilic interaction liquid chromatography (HILIC) or a reversed-phase column with an ion-pairing agent is typically used.

-

MS/MS Detection: The eluent from the HPLC is directed into a tandem mass spectrometer. The instrument is set to detect the specific mass-to-charge ratios (m/z) of AMP and cAMP and their characteristic fragment ions.

-

Quantification: Generate a standard curve using known concentrations of pure AMP and cAMP. The concentration of these nucleotides in the samples is determined by comparing their peak areas to the standard curve.

Western Blot Analysis of AMPK Phosphorylation

Objective: To determine the activation state of AMPK by detecting the phosphorylation of its catalytic α subunit at Threonine 172.

Protocol:

-

Protein Extraction: Lyse cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a solution containing a non-specific protein (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of AMPKα at Thr172.

-

Secondary Antibody Incubation: After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

-

Imaging: Capture the light signal using a suitable imaging system.

-

Total AMPK Control: To normalize for the amount of total AMPK, strip the membrane and re-probe with an antibody that recognizes both phosphorylated and unphosphorylated AMPKα.

Luciferase Reporter Assay for Transcriptional Activity

Objective: To measure the effect of a signaling pathway on the transcriptional activity of a specific promoter.

Protocol:

-

Plasmid Construction: Clone the promoter of the target gene (e.g., a CRP-dependent promoter for prokaryotic studies or an AMPK-responsive promoter for eukaryotic studies) upstream of a luciferase reporter gene in an expression vector.

-

Transfection/Transformation: Introduce the reporter plasmid into the cells of interest. For eukaryotic cells, this is typically done by transfection. For prokaryotic cells, transformation is used.

-

Experimental Treatment: Expose the cells to the desired stimuli (e.g., different carbon sources for prokaryotes, or metabolic stressors for eukaryotes).

-

Cell Lysis: Lyse the cells to release the luciferase enzyme.

-

Luciferase Assay: Add a substrate for the luciferase enzyme (luciferin) to the cell lysate. The luciferase will catalyze the conversion of luciferin to oxyluciferin, a reaction that produces light.

-

Luminometry: Measure the light output using a luminometer. The amount of light produced is proportional to the activity of the promoter.

-

Normalization: To control for variations in transfection/transformation efficiency and cell number, a second reporter plasmid expressing a different luciferase (e.g., Renilla luciferase) under the control of a constitutive promoter is often co-transfected/co-transformed. The activity of the experimental luciferase is then normalized to the activity of the control luciferase.[2][3][7][8][17]

Conclusion

Adenosine monophosphate and its derivative cAMP are indispensable molecules that have been co-opted throughout evolution to serve as critical regulators of cellular metabolism and gene expression. In eukaryotes, AMP acts as a direct allosteric regulator of AMPK, a master kinase that governs a wide array of metabolic processes to maintain energy homeostasis. In prokaryotes, the conversion of AMP to cAMP provides a sensitive mechanism to gauge the availability of preferred carbon sources, with the cAMP-CRP complex acting as a global transcriptional regulator to facilitate metabolic flexibility.

The distinct signaling pathways centered around AMP in these two domains of life reflect their different cellular architectures and metabolic strategies. Understanding these differences is not only fundamental to our knowledge of cellular physiology but also presents opportunities for the development of novel therapeutic agents. For instance, activators of AMPK are being actively investigated for the treatment of metabolic diseases such as type 2 diabetes, while inhibitors of prokaryotic adenylyl cyclases could represent a new class of antimicrobial agents. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to further unravel the complexities of AMP signaling and harness its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. FRET and BRET-Based Biosensors in Live Cell Compound Screens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. med.upenn.edu [med.upenn.edu]

- 5. On the different binding affinities of CRP at the lac, gal and malT promoter regions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of CRP-cAMP activation of lac operon transcription initiation activation of the P1 promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Detecting cAMP with an Epac-Based FRET Sensor in Single Living Cells | Springer Nature Experiments [experiments.springernature.com]

- 12. Interaction site of Escherichia coli cyclic AMP receptor protein on DNA of galactose operon promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Interaction of the cAMP receptor protein with the lac promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Transcription activation by cAMP receptor protein (CRP) at the Escherichia coli gal P1 promoter. Crucial role for the spacing between the CRP binding site and the -10 region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cytosolic adenylyl cyclase defines a unique signaling molecule in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cAMP-independent DNA binding of the CRP family protein DdrI from Deinococcus radiodurans - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Fast and sensitive HPLC–MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells | UW Bioengineering [bioe.uw.edu]

- 19. biorxiv.org [biorxiv.org]

Methodological & Application

Developing a Sensitive ELISA Kit for Adenosine Monophosphate (AMP)

Application Notes and Protocols

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Adenosine monophosphate (AMP) is a central molecule in cellular metabolism and signaling. As a fundamental component of RNA and a product of ATP hydrolysis, its intracellular concentration is a critical indicator of the cell's energy status. The AMP-activated protein kinase (AMPK) signaling pathway, a master regulator of metabolism, is activated by rising AMP levels, highlighting the importance of accurately quantifying this molecule.[1][2] This document provides detailed application notes and protocols for a sensitive competitive enzyme-linked immunosorbent assay (ELISA) kit designed for the quantitative determination of AMP in various biological samples. This assay is a valuable tool for researchers, scientists, and drug development professionals studying metabolic disorders, cellular signaling, and bioenergetics.

The kit's principle is based on a competitive immunoassay. In this format, AMP present in a sample competes with a fixed amount of horseradish peroxidase (HRP)-conjugated AMP for a limited number of binding sites on a microplate pre-coated with a high-affinity anti-AMP antibody. The amount of HRP-conjugated AMP bound to the antibody is inversely proportional to the concentration of AMP in the sample.[3] Following a wash step to remove unbound components, a substrate solution is added, and the resulting color development is measured spectrophotometrically. The concentration of AMP in the sample is then determined by comparing the optical density with a standard curve.

Key Features

-

High Sensitivity: Optimized for the detection of low concentrations of AMP.

-

High Specificity: Minimal cross-reactivity with structurally related molecules such as ATP and ADP.

-

Quantitative Results: Provides accurate and reproducible measurements of AMP concentration.

-

Versatile: Suitable for a variety of sample types including serum, plasma, cell culture supernatants, and tissue homogenates.

AMPK Signaling Pathway

Adenosine monophosphate (AMP) is a key allosteric regulator of the AMP-activated protein kinase (AMPK), a central sensor of cellular energy status. When cellular ATP levels are depleted and AMP levels rise, AMP binds to the γ-subunit of AMPK. This binding induces a conformational change that promotes the phosphorylation of threonine 172 on the α-catalytic subunit by upstream kinases, primarily LKB1, leading to AMPK activation.[1][4] Activated AMPK works to restore energy homeostasis by stimulating catabolic pathways that generate ATP (e.g., fatty acid oxidation and glycolysis) and inhibiting anabolic pathways that consume ATP (e.g., protein and lipid synthesis).[2][4]

Caption: The AMPK signaling pathway, a critical regulator of cellular energy homeostasis.

Experimental Protocols

Protocol 1: Preparation of AMP-BSA Conjugate for Immunization

To elicit an immune response against the small molecule AMP, it must first be conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA). This protocol describes the conjugation of AMP to BSA using the 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) crosslinker.

Materials:

-

Adenosine 5'-monophosphate (AMP)

-

Bovine Serum Albumin (BSA)

-

1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Conjugation Buffer (e.g., 0.1 M MES, pH 4.7)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Dialysis tubing (10 kDa MWCO)

-

Magnetic stirrer and stir bar

-

Spectrophotometer

Procedure:

-

Prepare BSA Solution: Dissolve 10 mg of BSA in 2 mL of Conjugation Buffer.

-

Prepare Hapten Solution: Dissolve 5 mg of AMP in 1 mL of Conjugation Buffer.

-

Activate AMP: Add 10 mg of EDC and 5 mg of NHS to the AMP solution. Stir for 15 minutes at room temperature to activate the carboxyl groups of AMP.

-

Conjugation Reaction: Add the activated AMP solution dropwise to the BSA solution while gently stirring.

-

Incubation: Allow the reaction to proceed for 2 hours at room temperature with continuous stirring.

-

Dialysis: Transfer the reaction mixture to a dialysis tube (10 kDa MWCO) and dialyze against 1L of PBS at 4°C for 48 hours, with at least three changes of the PBS buffer to remove unreacted AMP and crosslinkers.

-

Concentration and Storage: Measure the protein concentration of the dialyzed AMP-BSA conjugate using a spectrophotometer at 280 nm. Aliquot and store at -20°C for future use in immunizations.

Protocol 2: Production and Purification of Polyclonal Anti-AMP Antibodies

This protocol provides a general procedure for the production of polyclonal antibodies against the AMP-BSA conjugate in rabbits.[5][6][7]

Materials:

-

AMP-BSA conjugate

-

Freund's Complete Adjuvant (FCA) and Freund's Incomplete Adjuvant (FIA)

-

New Zealand white rabbits (2)

-

Syringes and needles

-

Centrifuge and centrifuge tubes

-

Protein A/G affinity chromatography column

-

Binding Buffer (e.g., PBS, pH 7.4)

-

Elution Buffer (e.g., 0.1 M Glycine, pH 2.5)

-

Neutralization Buffer (e.g., 1 M Tris, pH 8.5)

Procedure:

-

Pre-immune Bleed: Collect a small blood sample from each rabbit before immunization to serve as a negative control.

-

Primary Immunization: Emulsify the AMP-BSA conjugate with an equal volume of Freund's Complete Adjuvant to a final concentration of 1 mg/mL. Inject each rabbit subcutaneously at multiple sites with a total of 1 mL of the emulsion.

-

Booster Immunizations: Boost the immune response by injecting each rabbit with 0.5 mg of AMP-BSA conjugate emulsified in Freund's Incomplete Adjuvant on days 14, 28, and 42.

-

Titer Monitoring: Collect small blood samples 7-10 days after each booster injection. Determine the antibody titer using an indirect ELISA with AMP-BSA coated plates.

-

Final Bleed and Serum Collection: Once a high antibody titer is achieved (typically after the 3rd or 4th immunization), perform a final bleed. Allow the blood to clot at room temperature and then centrifuge to separate the serum.

-

Antibody Purification: Purify the IgG fraction from the antiserum using a Protein A/G affinity column according to the manufacturer's instructions.[8][9] Briefly, pass the serum over the column, wash with Binding Buffer, elute the bound antibodies with Elution Buffer, and immediately neutralize the eluate with Neutralization Buffer.

-

Characterization: Determine the concentration of the purified antibody and assess its specificity and sensitivity for AMP using a competitive ELISA.

Protocol 3: Competitive ELISA for AMP Quantification

This protocol outlines the steps for quantifying AMP in samples using the developed sensitive ELISA kit.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. AMPK Signaling | Cell Signaling Technology [cellsignal.com]

- 3. abbkine.com [abbkine.com]

- 4. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Production and Purification of Polyclonal Antibodies | Springer Nature Experiments [experiments.springernature.com]

- 6. Production and purification of polyclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Production and Purification of Polyclonal Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sinobiological.com [sinobiological.com]

- 9. seracare.com [seracare.com]

Application Notes and Protocols for Metabolic Flux Analysis Using Radiolabeled AMP

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful methodology for elucidating the rates of metabolic reactions within a biological system. By tracing the path of isotopically labeled molecules, researchers can gain a quantitative understanding of cellular physiology and identify dysregulations in metabolic pathways associated with various diseases. While glucose and amino acids are common tracers, the use of radiolabeled adenosine monophosphate (AMP) offers a unique window into nucleotide metabolism, bioenergetics, and related signaling pathways.

These application notes provide a comprehensive overview and detailed protocols for employing radiolabeled AMP in metabolic flux analysis. This technique is particularly relevant for studying purine salvage pathways, energy homeostasis, and the activity of key signaling molecules like AMP-activated protein kinase (AMPK), which are critical in fields such as oncology, metabolic disorders, and pharmacology.

Core Concepts: The Metabolic Fate of Radiolabeled AMP

Exogenously supplied radiolabeled AMP is primarily transported into the cell and enters the nucleotide salvage pathway. The label can then be traced through various interconnected metabolic routes. Understanding these pathways is crucial for designing experiments and interpreting the resulting data.

Once inside the cell, radiolabeled AMP can undergo several transformations:

-

Phosphorylation: AMP is sequentially phosphorylated to ADP and then to ATP, incorporating the radiolabel into the cellular energy currency. The rate of this incorporation provides a direct measure of the flux through this arm of the salvage pathway.

-

Deamination: AMP can be deaminated to inosine monophosphate (IMP), a key branch point in purine metabolism. This pathway is part of the purine nucleotide cycle.[1]

-

Incorporation into Nucleic Acids: Radiolabeled ATP derived from the initial AMP tracer can be incorporated into RNA during transcription, providing a measure of RNA synthesis rates.[2]

-

Catabolism: The radiolabel can also be traced through the catabolic pathways of purines, ultimately leading to excretion products like uric acid in mammals.[2]

Applications in Research and Drug Development

The use of radiolabeled AMP in metabolic flux analysis has several key applications:

-

Elucidating Drug Mechanisms: For drugs that target nucleotide metabolism or cellular energy status, this technique can provide direct evidence of their on-target effects and downstream metabolic consequences.

-

Cancer Metabolism Research: Cancer cells often exhibit altered metabolic pathways, including an increased reliance on salvage pathways for nucleotide synthesis. Radiolabeled AMP can be used to probe these dependencies and identify potential therapeutic targets.

-

Studying Ischemia and Hypoxia: In conditions of low oxygen, the cellular energy charge decreases, leading to an accumulation of AMP. Tracing radiolabeled AMP can help to understand the metabolic adaptations to such stressors.

-

Investigating Signaling Pathways: The intracellular concentration of AMP is a critical regulator of AMPK, a master sensor of cellular energy status.[2][3] MFA with radiolabeled AMP can be coupled with activity assays for AMPK and its downstream targets to link metabolic fluxes with signaling events.

Data Presentation

The quantitative data obtained from a radiolabeled AMP metabolic flux experiment can be summarized to show the distribution of the radiolabel across different metabolites over time.

| Metabolite | Time Point 1 (e.g., 30 min) (% of Total Radiolabel) | Time Point 2 (e.g., 2 hours) (% of Total Radiolabel) | Time Point 3 (e.g., 6 hours) (% of Total Radiolabel) |

| Intracellular AMP | 65 | 40 | 20 |

| ADP | 20 | 25 | 15 |

| ATP | 10 | 25 | 35 |

| IMP | 3 | 5 | 8 |

| RNA | 1 | 3 | 15 |

| Extracellular Adenosine/Inosine | 1 | 2 | 7 |

Experimental Protocols

The following protocols are generalized for an in vitro cell culture experiment. They should be optimized for the specific cell type and experimental question.

Protocol 1: Radiolabeled AMP Labeling of Cultured Cells

-

Cell Culture: Plate cells at a desired density in appropriate growth medium and allow them to reach the desired confluency (typically mid-log phase).

-

Preparation of Labeling Medium: Prepare fresh growth medium containing the radiolabeled AMP (e.g., [α-³²P]AMP or [¹⁴C]AMP) at a final concentration typically in the low micromolar range. The specific activity of the radiolabel should be chosen to ensure detectable incorporation.

-

Initiation of Labeling: Remove the existing culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add the pre-warmed labeling medium to the cells.

-

Time-Course Incubation: Incubate the cells for various time points (e.g., 30 minutes, 2 hours, 6 hours) under standard culture conditions.

-

Quenching and Harvesting:

-

To stop metabolic activity, place the culture plates on ice and rapidly aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS.

-

Add ice-cold extraction solvent (e.g., 80% methanol) to the cells and scrape them from the plate.

-

Collect the cell suspension in a microcentrifuge tube.

-

-

Metabolite Extraction:

-

Incubate the cell suspension at -20°C for at least 30 minutes to allow for complete protein precipitation and metabolite extraction.

-

Centrifuge the samples at maximum speed for 10 minutes at 4°C.

-

Carefully collect the supernatant containing the polar metabolites. The pellet contains proteins and nucleic acids.

-

-

Sample Processing for Analysis:

-

The supernatant can be dried under a stream of nitrogen or in a vacuum concentrator and resuspended in a suitable solvent for analysis.

-

The pellet can be further processed to isolate RNA for determining radiolabel incorporation.

-

Protocol 2: Analysis of Radiolabel Incorporation

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Separate the extracted metabolites using a suitable liquid chromatography method (e.g., HILIC for polar metabolites).

-

Analyze the eluent using a mass spectrometer to identify and quantify the different adenine nucleotides (AMP, ADP, ATP) and related metabolites (e.g., IMP).

-

Couple the LC system to a flow scintillation detector or collect fractions for scintillation counting to determine the amount of radiolabel in each metabolite peak.

-

-

Thin-Layer Chromatography (TLC):

-

Spot the extracted metabolites onto a TLC plate (e.g., cellulose).

-

Develop the chromatogram using an appropriate solvent system to separate the different nucleotides.

-

Expose the TLC plate to a phosphor screen or X-ray film to visualize the radiolabeled spots.

-

Scrape the spots and quantify the radioactivity using a scintillation counter.

-

-

RNA Incorporation:

-

Hydrolyze the RNA from the pellet to its constituent mononucleotides.

-

Separate the ribonucleotides using LC or TLC as described above.

-

Quantify the amount of radiolabel in the AMP fraction derived from RNA.

-

Visualizations

References

Application Notes and Protocols for Enzymatic Assays Utilizing Adenosine Monophosphate (AMP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine monophosphate (AMP) is a central molecule in cellular bioenergetics and signaling. As a substrate, product, or allosteric regulator, AMP's concentration and flux are critical indicators of the cell's energy status. Consequently, enzymes that metabolize or are regulated by AMP are key players in various physiological and pathological processes, making them attractive targets for drug discovery. This document provides detailed application notes and protocols for enzymatic assays involving key enzymes that utilize AMP as a substrate: AMP Deaminase, Adenylate Kinase, and Ecto-5'-Nucleotidase (CD73), as well as the AMP-regulated AMP-activated Protein Kinase (AMPK).

Key Enzymes and Assay Principles

AMP Deaminase (AMPD)

AMP Deaminase (EC 3.5.4.6) catalyzes the irreversible hydrolytic deamination of AMP to inosine monophosphate (IMP) and ammonia. This reaction is a key component of the purine nucleotide cycle and plays a role in maintaining the cellular energy charge.

Assay Principle: The activity of AMPD can be measured by monitoring the production of IMP or ammonia. A common method is a coupled-enzyme assay where the production of IMP is linked to the reduction of NAD+ to NADH by IMP dehydrogenase (IMPDH), which can be monitored spectrophotometrically by the increase in absorbance at 340 nm.[1][2] Alternatively, the release of ammonia can be quantified using a colorimetric reaction, such as the Berthelot's (indophenol) test.[3]

Adenylate Kinase (AK)

Adenylate Kinase (EC 2.7.4.3), also known as myokinase, is a crucial enzyme for cellular energy homeostasis. It catalyzes the reversible phosphoryl transfer between two molecules of adenosine diphosphate (ADP) to generate one molecule of adenosine triphosphate (ATP) and one molecule of AMP.[4][5][6][7]

Assay Principle: In the direction of AMP phosphorylation, the consumption of ATP or production of ADP can be measured. A common approach is a coupled-enzyme assay where the newly synthesized ADP is used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate, which is then reduced to lactate by lactate dehydrogenase, oxidizing NADH to NAD+. This is monitored as a decrease in absorbance at 340 nm. Conversely, in the direction of AMP formation, the production of ATP from two molecules of ADP can be measured using a luciferase-based assay, where the generated light is proportional to the ATP concentration.[8]

Ecto-5'-Nucleotidase (CD73)

Ecto-5'-nucleotidase (CD73, EC 3.1.3.5) is a membrane-bound enzyme that dephosphorylates extracellular AMP to adenosine.[9][10] This conversion is a critical step in the generation of extracellular adenosine, a potent signaling molecule with immunosuppressive and anti-inflammatory roles.

Assay Principle: CD73 activity is typically determined by measuring the amount of inorganic phosphate (Pi) or adenosine produced. The release of phosphate can be quantified using a colorimetric method, such as the malachite green assay.[11] Alternatively, the production of adenosine can be measured by various methods, including HPLC or coupled-enzyme assays. A common coupled assay measures the ammonia released from the product, which is quantified using the Berthelot's test.[9]

AMP-activated Protein Kinase (AMPK)

AMP-activated protein kinase (AMPK, EC 2.7.11.31) is a master regulator of cellular energy metabolism. It is a heterotrimeric enzyme that is allosterically activated by AMP. When activated, AMPK phosphorylates a multitude of downstream targets to promote catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP.[12][13][14]

Assay Principle: AMPK is a kinase, and its activity is measured by quantifying the phosphorylation of a specific substrate peptide. This can be done using radioactive methods involving [γ-³²P]ATP, where the incorporation of the radiolabel into the substrate is measured.[13][15] Non-radioactive methods are more common and include ELISA-based assays that use a phospho-specific antibody to detect the phosphorylated substrate,[16] or luminescence-based assays that measure the amount of ADP produced during the kinase reaction.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the enzymatic assays described. These values can serve as a starting point for assay optimization.

Table 1: Michaelis-Menten Constants (Km) for AMP

| Enzyme | Source | Km for AMP | Notes |

| AMP Deaminase | Rat Fast-Twitch Muscle (control) | ~1.5 mM | A single Km was observed in control muscle extracts.[17][18][19] |

| AMP Deaminase | Rat Fast-Twitch Muscle (β-GPA-treated) | ~0.03 mM | An additional high-affinity Km was observed after chronic creatine depletion.[17][18][20] |

| Adenylate Kinase (AK2) | Mitochondria | ≤ 10 µM | The mitochondrial isoform has a high affinity for AMP.[21] |

| Ecto-5'-Nucleotidase (CD73) | Human COR-L23 cells | 17.6 µM | Determined using cell-based assays.[11] |

| Ecto-5'-Nucleotidase (CD73) | Bead-immobilized recombinant | 18.1 µM | Similar Km to cell-surface anchored enzyme.[11] |

Table 2: Optimal Assay Conditions

| Enzyme | Parameter | Optimal Value | Source Organism/Notes |

| AMP Deaminase | pH | 6.0 | Jumbo Squid Mantle.[22] |

| AMP Deaminase | Temperature | 35°C | Jumbo Squid Mantle.[23] |

| Adenylate Kinase | pH | Not specified in provided results | Typically assayed around pH 7.0-8.0. |

| Adenylate Kinase | Temperature | Room Temperature or 37°C | Varies by protocol.[5][6] |

| Ecto-5'-Nucleotidase (CD73) | pH | 7.4 | As per unit definition in a commercial kit.[9] |

| Ecto-5'-Nucleotidase (CD73) | Temperature | 37°C | As per unit definition in a commercial kit.[9] |

| AMPK | pH | ~7.2 - 8.0 | Depends on the specific buffer used in the assay.[13][15] |

| AMPK | Temperature | 30°C | A common incubation temperature for kinase assays.[13] |

Experimental Protocols

Protocol 1: Continuous Spectrophotometric Assay for AMP Deaminase

This protocol is based on a coupled-enzyme reaction monitoring NADH production at 340 nm.[1][2]

Materials:

-

96-well UV-transparent microplate

-

Spectrophotometer with kinetic reading capabilities at 340 nm, pre-heated to 37°C

-

Reaction Buffer: e.g., Imidazole-HCl buffer (27 mM, pH 6.5) containing 100 mM KCl and 1 mM DTT[3]

-

AMP solution (stock concentration, e.g., 12.5 mM)[3]

-

Inosine Monophosphate Dehydrogenase (IMPDH)

-

NAD+

-

Sample containing AMP Deaminase (e.g., cell lysate, tissue homogenate)

Procedure:

-

Prepare a "Reaction Mix" containing Reaction Buffer, IMPDH, and NAD+. The final concentrations should be optimized, but typical ranges are 0.1-1 U/mL for IMPDH and 0.5-2 mM for NAD+.

-

To initiate the reaction, add the sample containing AMP Deaminase to the wells of the microplate.

-

Add the AMP solution to start the reaction. For a blank or control, add buffer without AMP.

-

Immediately place the plate in the spectrophotometer.

-

Monitor the increase in absorbance at 340 nm at 37°C for 30-60 minutes, taking readings every 1-2 minutes.[1]

-

Calculate the rate of reaction (ΔAbs/min) from the linear portion of the curve.

-

Convert the rate to enzymatic activity (e.g., in µmol/min/mg protein) using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Protocol 2: Spectrophotometric Assay for Adenylate Kinase

This protocol measures AK activity in the direction of AMP and ATP formation from ADP, coupled to NADPH oxidation.

Materials:

-

96-well microplate

-

Spectrophotometer with kinetic reading capabilities at 340 nm

-

AK Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[13]

-

ADP Substrate Solution

-

AK Convertor (containing enzymes for the coupled reaction)

-

AK Developer (containing reagents for the final reaction step)

-

Sample containing Adenylate Kinase

Procedure:

-

Prepare samples (cell/tissue lysates) in cold AK Assay Buffer.[4][5]

-

Prepare a Reaction Mix containing AK Assay Buffer, AK Substrate, AK Convertor, and AK Developer as per the manufacturer's instructions.

-

Add the sample to the wells of the microplate.

-

Add the Reaction Mix to each well to start the reaction.

-

Incubate at room temperature for 5 minutes.

-

Measure the absorbance at 570 nm (for colorimetric) or fluorescence at Ex/Em = 535/587 nm (for fluorometric) in kinetic mode for 30-60 minutes.[4][5]

-

Determine the rate of change in absorbance or fluorescence from the linear portion of the curve.

-

Calculate the AK activity based on a standard curve generated with a known amount of ATP.

Protocol 3: Colorimetric Assay for Ecto-5'-Nucleotidase (CD73)

This protocol is based on the quantification of ammonia released from the substrate.[9]

Materials:

-

96-well clear flat-bottom plate

-

Spectrophotometer capable of reading absorbance at 670 nm

-

5'-NT Assay Buffer

-

5'-NT Substrate

-

5'-NT Convertor

-

5'-NT Developer I and Developer II

-

5'-NT Stop Solution

-

Sample containing CD73 (e.g., cell lysate, purified protein)

Procedure:

-

Prepare samples (e.g., homogenize tissue or cells in ice-cold 5'-NT Assay Buffer).[9]

-

Prepare a Sample Reaction Mix containing 5'-NT Assay Buffer, 5'-NT Substrate, and 5'-NT Convertor.

-

Add the sample to the wells of the microplate. For background control, prepare wells without the substrate.

-

Add the Sample Reaction Mix to the sample wells.

-

Incubate at 37°C for 20-60 minutes.

-

Add 5'-NT Stop Solution to each well to terminate the reaction.

-

Add 5'-NT Developer I and 5'-NT Developer II to each well.

-